molecular formula C14H9F B3191247 9-Fluoroanthracene CAS No. 529-85-1

9-Fluoroanthracene

Cat. No.: B3191247
CAS No.: 529-85-1
M. Wt: 196.22 g/mol
InChI Key: RDXADDJRENGLRQ-UHFFFAOYSA-N
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Description

9-Fluoroanthracene is an organic compound with the molecular formula C({14})H({9})F and a molecular weight of 196.2197 g/mol . It is a fluorine-substituted derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications.

Preparation Methods

The synthesis of 9-Fluoroanthracene typically involves the fluorination of anthracene. One common method is the direct fluorination of anthracene using fluorine gas under controlled conditions . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar principles of controlled fluorination to ensure high yield and purity.

Chemical Reactions Analysis

9-Fluoroanthracene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Fluoroanthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Fluoroanthracene primarily involves its interaction with light. Upon absorption of light, it undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including OLEDs and fluorescent probes. The molecular targets and pathways involved are related to its ability to interact with light and transfer energy efficiently .

Comparison with Similar Compounds

9-Fluoroanthracene can be compared with other fluorinated anthracenes and anthracene derivatives:

The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct photophysical properties and reactivity compared to other anthracene derivatives.

Properties

IUPAC Name

9-fluoroanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXADDJRENGLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200951
Record name 9-Fluoroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-85-1
Record name 9-Fluoroanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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